molecular formula C8H12O B1360301 Bicyclo[3.2.1]octan-8-one CAS No. 55679-31-7

Bicyclo[3.2.1]octan-8-one

Cat. No.: B1360301
CAS No.: 55679-31-7
M. Wt: 124.18 g/mol
InChI Key: ZNSPMMFWDZEWQR-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-8-one is a chemical compound with the formula C8H12O . It has a molecular weight of 124.1803 . The IUPAC Standard InChI is InChI=1S/C8H12O/c9-8-6-2-1-3-7(8)5-4-6/h6-7H,1-5H2 .


Synthesis Analysis

The synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones has been reported through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The structure is based on the InChI code provided .


Chemical Reactions Analysis

Theoretical investigations have been conducted on the structure, detonation properties, and stability of bicyclo[3.2.1]octane derivatives . The geometric structure calculations were performed at various levels .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 130-135°C . The storage temperature is room temperature .

Scientific Research Applications

Enantioselective Synthesis

Bicyclo[3.2.1]octan-8-ones have been synthesized enantioselectively using a tandem Michael-Henry reaction. This process creates four stereogenic centers with good diastereoselectivity and high enantioselectivity (92-99% ee) (Ding, Zhao, Guo, & Arman, 2010).

Semi-Pinacol Rearrangement Approach

A diastereoselective method for synthesizing bicyclo[3.2.1]octan-2-ones and -3-ones involves the semi-pinacol rearrangement of 2,3-epoxy silyl ethers. This process is applicable to enantioselective syntheses using compounds like norcamphor (Lee, Kim, & Cha, 2008).

Reactions of Bicyclo[3.2.1]oct-6-en-8-ylidene

The compound Bicyclo[3.2.1]oct-6-en-8-ylidene can assume different conformations, leading to various rearrangement products through photochemical and thermal decomposition. This demonstrates the compound's potential for generating unique chemical structures (Brinker, Bespokoev, Reisenauer, & Schreiner, 2012).

Allyl Radicals with Bicyclo[3.2.1]octane Skeleton

Research on radicals with a Bicyclo[3.2.1]octan skeleton provides insights into nonbonding interactions in free radicals. The study indicates the absence of significant interactions between HOMO allyl and LUMO double bond in these radicals (Sustmann & Gellert, 1978).

Enantioselective Construction Methods

Advanced methods for the enantioselective construction of Bicyclo[3.2.1]octanes have been developed, focusing on single-step reactions from achiral precursors. These approaches include chiral Lewis acid catalysis and palladium-catalyzed Heck reactions (Presset, Coquerel, & Rodriguez, 2012).

Photolysis Studies

Photolysis of bicyclo[3.2.1]octan-2-one in nucleophilic solvents leads to various products derived from aldehydes and ketenes. This research provides insights into conformational analysis and potential methods to alter product ratios (Critch & Fallis, 1977).

Construction of Bicyclo[3.2.1]octane in Ent-Kauranoids

Innovative strategies for constructing the bicyclo[3.2.1]octane framework in ent-kauranoids have been explored. These advancements throw light on experimental design and biomimicry studies for understanding the origin of ent-kauranoids (Zhu, Huang, Yu, & Hong, 2015).

Safety and Hazards

The safety information for Bicyclo[3.2.1]octan-8-one includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to Bicyclo[3.2.1]octan-8-one, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests potential future directions for research into this compound and similar compounds.

Properties

IUPAC Name

bicyclo[3.2.1]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-6-2-1-3-7(8)5-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSPMMFWDZEWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971027
Record name Bicyclo[3.2.1]octan-8-one
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55679-31-7
Record name Bicyclo(3.2.1)octan-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055679317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.2.1]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[3.2.1]octan-8-one
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Synthesis routes and methods

Procedure details

3-Bromo-2-bromomethyl-propionic acid ethyl ester (5.48 g, 20 mmol) was added to a mixture of 1-cyclopent-1-enyl-pyrrolidine (2.74 g, 20 mmol) and Hünig's base (3.5 mL) in MeCN (15 mL) with vigorous stirring. An exothermic reaction ensued, bringing the mixture to reflux. The mixture was refluxed for 16 h, cooled, and poured into 100 mL of EtOAc with stirring. The resulting solid (3.33 g) was collected by filtration, dissolved in 0.5 M aqueous HCl (100 mL) and stirred with EtOAc (100 mL) for 48 h. The organic layer was separated and concentrated to give 8-oxo-bicyclo[3.2.1]octane-endo-3-carboxylic acid ethyl ester (1.0 g, 5.1 mmol) as a colourless oil. This was dissolved in EtOH (50 mL),treated with a solution of hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium acetate trihydrate (2.04 g, 15 mmol) in water (10 mL) and heated at reflux for 16 h. The solution was cooled, concentrated, diluted with water (100 mL) and extracted with DCM. The DCM extracts were dried (MgSO4), concentrated and purified by flash chromatography (20→30% EtOAc/hexane) to give the oxime (270 mg) as a colourless oil. 1H NMR (CDCl3, 360 MHz) δ 9.85 (1 H, bs, N—OH), 4.20 (2 H, q, J=7.1 Hz, CH2—O), 3.36 (1 H, bs, bridgehead H), 2.63-2.56 (4 H, m), 2.15-2.04 (2 H, m), 1.76-1.69 (4 H, m), 1.30 (3 H, t, J=7.1 Hz, —Me). m/z 212 (M+H)+.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the bicyclo[3.2.1]octan-8-one structure significant in organic chemistry?

A: The this compound framework is found in a wide range of natural products, many of which exhibit significant pharmacological properties []. This structural motif is also valuable in synthetic chemistry as a versatile building block for accessing more complex molecules.

Q2: Are there efficient and stereoselective methods to synthesize bicyclo[3.2.1]octan-8-ones?

A: Yes, several methodologies have been developed. One efficient approach involves a palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans []. Another method utilizes a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by an epiquinine-derived thiourea catalyst, yielding products with high enantio- and diastereoselectivities [].

Q3: How do substituents on the this compound ring system affect its reactivity?

A: The presence and position of substituents significantly influence the reactivity of bicyclo[3.2.1]octan-8-ones. For instance, studies on the ¹³C NMR chemical shifts in β-substituted derivatives revealed unusually high anti-γ-substituent effects, indicating a strong influence of substituents on the electronic environment of the ring system [].

Q4: Can you describe an example of a synthetic application of bicyclo[3.2.1]octan-8-ones?

A: Researchers have successfully employed an allylsilane-interrupted homo-Nazarov cyclization strategy to access bicyclo[3.2.1]octan-8-ones. This method utilizes the addition of allylsilanes to oxyallyl cations generated during the cyclization of cyclopropyl vinyl ketones, leading to the formation of the desired bicyclic structure with exo configuration [, ].

Q5: What insights have been gained from computational studies on bicyclo[3.2.1]octan-8-ones?

A: Density Functional Theory (DFT) calculations have been employed to rationalize the enantioselectivities observed in palladium-catalyzed dearomatization reactions used to synthesize bicyclo[3.2.1]octan-8-ones []. This approach helps in understanding the interactions between the reactants and chiral ligands, facilitating the design of more efficient asymmetric synthetic methodologies.

Q6: Can photochemistry be used to manipulate this compound derivatives?

A: Yes, photochemical reactions offer interesting possibilities. For example, hypervalent iodine-mediated photochemical ring-opening of tricyclic hemiketals, derived from this compound, has enabled the stereoselective synthesis of functionalized seven-membered carbocycles []. This approach highlights the potential of photochemistry in generating diverse molecular scaffolds from bicyclic precursors.

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